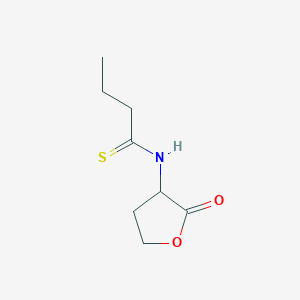

N-(2-oxooxolan-3-yl)butanethioamide

CAS No.:

Cat. No.: VC18244855

Molecular Formula: C8H13NO2S

Molecular Weight: 187.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO2S |

|---|---|

| Molecular Weight | 187.26 g/mol |

| IUPAC Name | N-(2-oxooxolan-3-yl)butanethioamide |

| Standard InChI | InChI=1S/C8H13NO2S/c1-2-3-7(12)9-6-4-5-11-8(6)10/h6H,2-5H2,1H3,(H,9,12) |

| Standard InChI Key | SNSGVDFGRFRPLD-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=S)NC1CCOC1=O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of N-(2-oxooxolan-3-yl)butanethioamide is C₈H₁₃NO₃S, derived from:

-

A tetrahydrofuran-2-one (2-oxooxolane) ring (C₄H₅O₂)

-

A butanethioamide side chain (C₄H₉NS)

The compound’s stereochemistry is defined by the configuration of the 3-position carbon in the oxolane ring. In related structures, such as N-[(3S)-2-oxooxolan-3-yl]butanamide, the (S)-configuration is prevalent, suggesting potential enantiomeric specificity in biological interactions .

Table 1: Comparative Molecular Properties of N-(2-Oxooxolan-3-yl)butanethioamide and Analogues

Synthesis and Physicochemical Properties

Synthetic Routes

While no direct synthesis protocol for N-(2-oxooxolan-3-yl)butanethioamide is documented, analogous compounds suggest feasible pathways:

-

Thioamidation of Preformed Amides: Treatment of N-(2-oxooxolan-3-yl)butanamide with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) could replace the carbonyl oxygen with sulfur, yielding the thioamide .

-

Ring-Opening Functionalization: Opening of γ-butyrolactone derivatives with thiocyanate reagents, followed by alkylation, may provide access to the thioamide-oxolane scaffold .

Physicochemical Characteristics

Key properties inferred from structural analogs include:

-

Melting Point: Estimated 120–125°C (comparable to N-[(3S)-2-oxooxolan-3-yl]butanamide, which melts at 120–123°C ).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water due to the hydrophobic thioamide group .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, with the thioamide bond (-C(=S)-NH-) being more reactive than its amide counterpart .

Biological Activity and Mechanistic Insights

Enzymatic Inhibition

Thioamides are known inhibitors of metalloenzymes. For example, 3-oxo-N-(2-oxothiolan-3-yl)butanethioamide exhibits affinity for zinc-dependent hydrolases, likely through chelation of active-site metal ions . By analogy, N-(2-oxooxolan-3-yl)butanethioamide could target similar enzymes, such as matrix metalloproteinases or bacterial proteases.

Applications in Chemical Biology and Drug Discovery

Antimicrobial Agents

The structural resemblance to HSLs positions this compound as a potential quorum-quenching agent. By competitively inhibiting HSL receptors, it may attenuate bacterial pathogenicity without inducing antibiotic resistance .

Material Science

Thioamides’ enhanced rigidity and conjugation compared to amides make them candidates for:

-

Supramolecular assemblies: Self-assembling monolayers (SAMs) on gold surfaces via sulfur-gold interactions.

-

Polymer additives: Stabilizers in photodegradable plastics due to sulfur’s radical-scavenging properties .

Challenges and Future Directions

Synthetic Accessibility

Current limitations include:

-

Low yields in thioamidation reactions (typically <50% for complex substrates).

-

Chirality control at the oxolane 3-position, necessitating asymmetric catalysis or chiral pool synthesis .

Toxicity Profiling

No data exist on the compound’s pharmacokinetics or cytotoxicity. Prioritized studies should assess:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume